molecular formula C8H13NO2 B11918075 Ethyl 5-azaspiro[2.3]hexane-1-carboxylate CAS No. 1423070-41-0

Ethyl 5-azaspiro[2.3]hexane-1-carboxylate

Cat. No.: B11918075
CAS No.: 1423070-41-0
M. Wt: 155.19 g/mol
InChI Key: MPCICBYXYLTMLX-UHFFFAOYSA-N
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Description

Structural Significance of Spirocyclic Systems in Organic Chemistry

Spirocycles are a class of organic compounds characterized by a unique structural feature: two rings connected by a single, common atom known as the spiro atom. wikipedia.orgtandfonline.com This arrangement distinguishes them from fused or bridged ring systems and results in a rigid, three-dimensional molecular architecture. tandfonline.comrsc.org The inherent three-dimensionality of spirocyclic scaffolds is a significant advantage in medicinal chemistry, as it allows for the precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. tandfonline.comrsc.orgresearchgate.net

The rigid nature of spirocycles also reduces the conformational flexibility of a molecule. beilstein-journals.orgresearchgate.net This "freezing" of the molecular conformation can be advantageous in drug design, as it can lock the molecule into a bioactive conformation, thereby improving its potency and reducing off-target effects. researchgate.net Furthermore, the introduction of a spirocenter increases the sp3 character of a molecule, which is often associated with improved physicochemical properties, such as solubility and metabolic stability, compared to flat, aromatic systems. rsc.org

The synthesis of spirocycles can be challenging due to the presence of a quaternary carbon at the spiro junction. tandfonline.com However, various synthetic strategies have been developed to access these complex structures, including dialkylation of activated carbon centers, rearrangement reactions, and cyclopropanation. wikipedia.org

The 5-Azaspiro[2.3]hexane Motif: A Contemporary Focus in Synthetic Design

The 5-azaspiro[2.3]hexane motif, which consists of an azetidine (B1206935) ring and a cyclopropane (B1198618) ring sharing a common carbon atom, has emerged as a particularly interesting scaffold in contemporary synthetic design. beilstein-journals.orgchemrxiv.org This specific arrangement combines the conformational rigidity of the spirocyclic system with the unique properties of small, strained rings. Azaspiro[2.3]hexanes are considered promising bioisosteres for piperidines, a common motif in many pharmaceuticals. chemrxiv.org

The interest in this motif is driven by its potential to serve as a conformationally restricted analogue of biologically important molecules. beilstein-journals.orgresearchgate.net For instance, derivatives of 5-azaspiro[2.3]hexane have been designed as "frozen" analogues of L-glutamic acid, a key neurotransmitter in the central nervous system. beilstein-journals.orgnih.gov By constraining the conformation of the amino acid, researchers aim to develop more potent and selective ligands for glutamate (B1630785) receptors, which are implicated in a variety of neurological disorders. beilstein-journals.org

The synthesis of the 5-azaspiro[2.3]hexane core often involves the construction of the cyclopropane ring onto a pre-existing azetidine derivative. beilstein-journals.org A notable method for achieving this is through a diastereoselective rhodium-catalyzed cyclopropanation reaction. beilstein-journals.orgresearchgate.net

Contextualizing Ethyl 5-azaspiro[2.3]hexane-1-carboxylate within Advanced Chemical Synthesis

This compound is a key derivative within the 5-azaspiro[2.3]hexane class of compounds. The ethyl ester functionality provides a handle for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules.

One of the primary applications of this compound and its analogues is in the construction of conformationally constrained amino acids. beilstein-journals.org For example, the synthesis of 4-carboxy-1-(ethoxycarbonyl)-5-azaspiro[2.3]hexane, a "frozen" analogue of glutamate, highlights the utility of this scaffold. beilstein-journals.org The synthesis of such compounds allows for the exploration of the conformational requirements for binding to and activation of specific receptors.

The stereocontrolled synthesis of derivatives of this compound is crucial for their application in medicinal chemistry, as the biological activity of chiral molecules is often dependent on their stereochemistry. beilstein-journals.org The rhodium-catalyzed cyclopropanation of an α,β-unsaturated ester derived from an azetidinone has been shown to be an effective method for the synthesis of these compounds, with the potential to control the diastereoselectivity of the reaction. beilstein-journals.orgnih.gov

Below is a data table summarizing the key properties of a related compound, 5-(tert-butyl) 1-ethyl 5-azaspiro[2.3]hexane-1,5-dicarboxylate.

PropertyValue
IUPAC Name 5-(tert-butyl) 1-ethyl 5-azaspiro[2.3]hexane-1,5-dicarboxylate
Molecular Formula C₁₄H₂₁NO₄
Molecular Weight 267.32 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1423070-41-0

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

ethyl 5-azaspiro[2.3]hexane-2-carboxylate

InChI

InChI=1S/C8H13NO2/c1-2-11-7(10)6-3-8(6)4-9-5-8/h6,9H,2-5H2,1H3

InChI Key

MPCICBYXYLTMLX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC12CNC2

Origin of Product

United States

Synthetic Methodologies for Ethyl 5 Azaspiro 2.3 Hexane 1 Carboxylate and Analogous Scaffolds

Cyclopropanation-Based Strategies for Azaspiro[2.3]hexane Core Construction

A principal approach to the 5-azaspiro[2.3]hexane core involves the formation of the cyclopropane (B1198618) ring onto a pre-existing azetidine (B1206935) derivative.

Transition Metal-Catalyzed Cyclopropanation

Transition metal catalysis, particularly with rhodium and nickel, is a key method for the cyclopropanation of exocyclic double bonds on azetidine rings.

A notable synthesis of a derivative of ethyl 5-azaspiro[2.3]hexane involves the rhodium-catalyzed cyclopropanation of an α,β-unsaturated azetidine ester. beilstein-journals.orgnih.gov In this process, ethyl diazoacetate serves as the carbene precursor. The reaction yield was significantly improved from 12% to 60% by optimizing the reaction concentration, the amount of ethyl diazoacetate, and the catalyst loading of Rh₂(OAc)₄. beilstein-journals.orgnih.gov This reaction produces a mixture of diastereoisomers, with a preference for the trans-cyclopropane derivatives. beilstein-journals.org

Nickel-catalyzed cyclopropanations have also been reported for the synthesis of methylenespiro[2.3]hexanes from [1.1.1]propellane and various functionalized alkenes. nih.govacs.org This method utilizes nickel(0) catalysis to generate a 3-methylenecyclobutylidene-nickel intermediate, which then reacts with the alkene to form the spirocyclic product. nih.govacs.org

Carbenoid Additions to Exocyclic Double Bonds

Carbenoid additions, such as the Simmons-Smith reaction, provide an alternative to transition metal-catalyzed methods. While a direct application to ethyl 5-azaspiro[2.3]hexane-1-carboxylate is not detailed in the provided results, the principles are relevant for analogous systems. The Simmons-Smith reaction, which typically uses diiodomethane (B129776) and a zinc-copper couple, can be employed to convert exocyclic alkenes on nitrogen-containing heterocycles into the corresponding spirocyclopropanes.

Another relevant method involves the decomposition of δ-unsaturated α-diazomethyl ketones using an activated copper oxide catalyst, which leads to intramolecular keto-carbenoid addition to form cyclopropane rings within a larger molecular framework. rsc.org

Electrochemical Cyclopropanation Approaches

Electrochemical methods offer a newer avenue for cyclopropanation. While specific examples for the synthesis of this compound are not prevalent in the search results, the general principles of electrochemical synthesis are being applied to the creation of complex cyclic and heterocyclic systems. These methods can offer advantages in terms of mild reaction conditions and reduced use of chemical reagents. The application of electrochemical approaches to the cyclopropanation of exocyclic double bonds on azetidines represents a potential future direction in this field.

Intramolecular Cyclization Pathways

The formation of the azaspiro[2.3]hexane scaffold can also be achieved through intramolecular cyclization, where either the azetidine or the cyclopropane ring is formed in the key spirocyclization step.

Cascade and Tandem Reaction Sequences for Spirocyclic Amine Formation

Cascade and tandem reactions offer an efficient means to construct complex spirocyclic systems in a single pot. These reactions often involve a series of intramolecular events to build the final scaffold. For instance, tandem oxidative coupling and framework rearrangement reactions have been used to synthesize spiro compounds in high yields. nih.gov

Another strategy involves the intramolecular SNAr (nucleophilic aromatic substitution) cyclization of γ-pyridyl amines, which can be synthesized via photoredox-catalyzed hydroaminoalkylation of vinylpyridines. nih.gov This approach has been successfully automated in a continuous flow system to produce spirocyclic tetrahydronaphthyridines. nih.gov

Aziridine and Azetidine Ring Transformations

The transformation of existing small rings, such as aziridines and azetidines, can be a powerful strategy for synthesizing more complex spirocyclic structures. mdpi.com For example, spiro-3,2′-azetidine oxindoles have been synthesized enantioselectively through an intramolecular C–C bond formation, activated by a chiral phase-transfer catalyst. acs.orgnih.gov The resulting spirocyclic azetidines can be further elaborated. nih.gov

Ring expansion of aziridines to azetidines is a known transformation that can be incorporated into synthetic routes toward azaspiro[2.3]hexane derivatives. Additionally, rearrangements of azetidine-containing scaffolds can lead to the formation of the desired spirocyclic system.

Strain-Release Driven Processes in Spirocycle Assembly

The inherent ring strain of small, bridged carbocycles, such as bicyclo[1.1.0]butanes (BCBs), provides a powerful thermodynamic driving force for the construction of complex molecular architectures, including spirocyclic systems. The cycloaddition reactions of BCBs serve as an efficient method for creating C(sp3)-rich rigid scaffolds. researchgate.net These processes often proceed through a concerted nucleophilic ring-opening mechanism when reacting with components like imines. researchgate.net

The strategic use of strain-release has been harnessed to synthesize a variety of saturated heterocyclic compounds. For instance, the reaction of bicyclo[1.1.0]butanes with nitrones, generated in situ, can lead to the formation of bicyclo[3.1.1]heptane systems. rsc.org This formal [4π + 2σ] cycloaddition highlights the versatility of BCBs as synthons. rsc.org Furthermore, Lewis acid catalysis can be employed to control the reaction pathways of BCBs. Depending on the catalyst and the specific BCB substrate (e.g., ketones vs. esters), divergent synthesis of cyclobutyl and biscyclobutenyl amines is achievable. chemrxiv.org This reactivity underscores the potential for strain-release-driven reactions to assemble diverse and medicinally relevant scaffolds, including the core structures that could lead to azaspiro[2.3]hexane derivatives.

Novel Synthetic Reagent Applications

Stannyl Amine Protocol (SnAP) Reagents

The Stannyl Amine Protocol (SnAP) offers an operationally simple, one-step method for the synthesis of saturated, spirocyclic N-heterocycles. nih.govsigmaaldrich.com This protocol utilizes air- and moisture-stable SnAP reagents, which, when combined with cyclic ketones, directly afford N-unprotected spirocyclic amines—scaffolds that are in high demand for drug discovery. nih.govsigmaaldrich.comorgsyn.org

The versatility of the SnAP method is a key advantage, demonstrating a broad substrate scope that includes electronically and sterically diverse aldehydes and ketones. orgsyn.org This tolerance for various functional groups, such as aryl halides and nitriles, allows for the synthesis of highly functionalized heterocycles without the need for extensive protecting group strategies. orgsyn.org The process involves the in situ formation of an imine from the aldehyde or ketone, which then undergoes cyclization. orgsyn.org The resulting products can be purified using standard techniques like column chromatography. orgsyn.orgorgsyn.org This methodology provides a predictable and efficient route to valuable chemical entities, including precursors for compounds like this compound. orgsyn.orgjst.go.jp

Petasis Reagent Applications

The Petasis reaction, a multicomponent reaction involving an amine, a carbonyl compound, and an organoboronic acid, has emerged as a powerful tool for synthesizing substituted amines, including those with spirocyclic frameworks. digitellinc.comwikipedia.orgorganic-chemistry.org This reaction is particularly useful for creating molecular diversity due to the wide availability of commercial boronic acids and its tolerance of various functional groups. organic-chemistry.org

In the context of spirocycle synthesis, the Petasis olefination reaction, which uses the Petasis reagent (dimethyltitanocene), is employed to convert carbonyls into terminal alkenes. beilstein-journals.orgwikipedia.org This transformation is a crucial step in multi-step syntheses leading to spirocyclic compounds. For example, in the synthesis of 5-azaspiro[2.3]hexane derivatives, a Petasis olefination was optimized to prepare a key olefin intermediate from an azetidinone derivative. beilstein-journals.orgnih.gov This step was found to be more reliable and scalable than alternatives like the Tebbe or Wittig reactions. beilstein-journals.org The reaction typically involves treating a ketone or aldehyde with the Petasis reagent in a solvent like toluene (B28343) at elevated temperatures. beilstein-journals.orgwikipedia.orgnih.gov

Furthermore, the Petasis three-component reaction itself can be part of a sequence to build complex scaffolds. A Petasis reaction followed by a Grubbs metathesis (ring-closing metathesis) has been developed as a strategy for the efficient, scalable, and diversity-oriented synthesis of spirocyclic piperidines. nih.gov

Scalability and Efficiency in Synthesis

Gram-Scale Preparations

The practical utility of a synthetic method is often demonstrated by its scalability. Several methods for preparing azaspiro[2.3]hexane precursors and analogous structures have proven effective on a gram scale.

A notable example is the use of the Petasis olefination reaction in the synthesis of a key intermediate for 5-azaspiro[2.3]hexane derivatives. Researchers successfully scaled up the reaction of a 1.5-gram batch of an azetidinone derivative with the Petasis reagent to produce the desired olefin in good yield (58%), a critical step for subsequent cyclopropanation. beilstein-journals.orgnih.gov This demonstrates the robustness of the Petasis reagent for larger-scale preparations. beilstein-journals.orgnih.gov

Similarly, the combination of the Petasis reaction with Grubbs-catalyzed ring-closing metathesis has been shown to be a preparative and scalable approach. This sequence was utilized for the multigram-scale synthesis of spirocyclic building blocks relevant to medicinal chemistry. nih.gov The ability to produce significant quantities of these core structures is vital for their application in drug discovery programs. nih.govnih.gov

Optimization of Reaction Conditions for Yield and Selectivity

Achieving high yield and selectivity is paramount in chemical synthesis. For the construction of the 5-azaspiro[2.3]hexane scaffold, significant efforts have been dedicated to optimizing reaction conditions.

In a rhodium-catalyzed cyclopropanation step to form the spiro[2.3]hexane core, initial conditions resulted in a low yield of 12%. beilstein-journals.org By systematically optimizing parameters, researchers found that using an excess of ethyl diazoacetate (8 equivalents), increasing the catalyst loading of Rh₂(OAc)₄ to 10 mol%, and adjusting the reaction concentration to 0.025 M improved the yield to 60%. beilstein-journals.orgnih.gov This optimization was crucial for obtaining sufficient material for further studies, even though the reaction produced a mixture of diastereoisomers. beilstein-journals.org

Similarly, in the Petasis olefination step mentioned earlier, initial attempts yielded the desired product in 50% yield but also formed a significant, difficult-to-separate byproduct. beilstein-journals.orgnih.gov By performing the reaction under dilute conditions (0.034 M in toluene) and carefully controlling the temperature (70–90 °C), the formation of the byproduct was completely suppressed, and the desired olefin was isolated in 58% yield on a 1.5-gram scale. beilstein-journals.orgnih.gov These examples highlight how methodical optimization of reagent stoichiometry, catalyst loading, concentration, and temperature is essential for maximizing the efficiency and selectivity of synthetic transformations leading to complex molecules like this compound. beilstein-journals.orgnih.gov

Stereochemical Aspects in the Synthesis of Ethyl 5 Azaspiro 2.3 Hexane 1 Carboxylate Derivatives

Diastereocontrol in Spiro[2.3]hexane Annulation

The construction of the 5-azaspiro[2.3]hexane framework often involves the formation of a cyclopropane (B1198618) ring fused to a pre-existing azetidine (B1206935) ring. A critical step in this process is the annulation reaction, where the relative stereochemistry of the newly formed chiral centers is established. A prominent strategy for achieving this is through a rhodium-catalyzed cyclopropanation reaction. beilstein-journals.orgnih.govnih.govresearchgate.net

In the synthesis of conformationally restricted analogues of L-glutamic acid, a derivative of ethyl 5-azaspiro[2.3]hexane-1-carboxylate was prepared starting from D-serine. nih.govnih.govresearchgate.net This approach introduces inherent chirality from the starting material, which influences the stereochemical outcome of subsequent reactions. The key cyclopropanation step involves the reaction of a terminal olefin precursor with ethyl diazoacetate, catalyzed by dirhodium tetraacetate (Rh₂(OAc)₄). beilstein-journals.org This reaction proceeds through a rhodium carbene intermediate that adds across the double bond of the azetidine derivative. nih.govresearchgate.net

The reaction yields four possible diastereoisomers. However, the cyclopropanation occurs with notable trans selectivity, preferentially forming the two trans-cyclopropane products over the cis isomers. nih.govresearchgate.net This diastereoselectivity is governed by the steric and electronic properties of the substrate and the rhodium carbene intermediate. Theoretical calculations have been employed to understand the relative stability of the four possible diastereomeric products. These calculations, using the Hartree-Fock (HF)/6-31G* method, are in agreement with the experimental observations, confirming that the trans diastereoisomers are thermodynamically more stable. researchgate.net

Table 1: Relative Energy Values of Diastereoisomers

DiastereoisomerRelative Energy (kcal/mol)
20a 0.00
20b +1.49
20c 0.00
20d +4.48
Data sourced from theoretical calculations on the stability of the four possible diastereoisomers. researchgate.net

The preferential formation of the most stable diastereoisomers highlights the effectiveness of substrate-controlled diastereoselection in the synthesis of these spirocyclic systems. nih.gov

Enantioselective Synthesis through Chiral Catalysis

Achieving absolute stereocontrol to yield a single enantiomer is a primary goal in modern synthetic chemistry. Chiral catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantioenriched product, is a powerful tool for this purpose. nih.gov This approach can be broadly categorized into enzymatic methods and reactions mediated by chiral metal-ligand complexes.

Enzymes are highly efficient and selective natural catalysts. mdpi.com Their application in organic synthesis has grown significantly, offering sustainable and powerful methods for producing enantiomerically pure compounds. In the context of azaspiro[2.3]alkanes, engineered enzymes have been utilized for the stereodivergent synthesis of the core scaffold. mdpi.com

A study demonstrated the use of a carbene transferase enzyme platform for the synthesis of azaspiro[2.y]alkanes. Starting with a protoglobin from Thermus amyloliquefaciens (TamPgb), directed evolution was employed to generate a panel of biocatalysts capable of producing all possible stereoisomers of the azaspiro[2.3]hexane product. The reaction involves the cyclopropanation of tert-butyl 3-methyleneazetidine-1-carboxylate with ethyl diazoacetate (EDA). mdpi.com

By optimizing the enzyme through successive rounds of mutation and selection, catalysts were developed that exhibited exceptional activity and stereoselectivity for each of the four possible stereoisomers. This platform provides a powerful tool for accessing any desired stereoisomer of the azaspiro[2.3]alkane framework, which is a significant advantage for structure-activity relationship studies in drug discovery. mdpi.com

Table 2: Enzymatic Stereodivergent Synthesis of an Azaspiro[2.3]hexane Derivative

Target StereoisomerEnzyme VariantYield (%)Enantiomeric Ratio (er)
(R)-2aTamPgb Variant 15682:18
(S)-2aEvolved TamPgb 1>99>99:1
ent-(R)-2aEvolved TamPgb 2>99>99:1
ent-(S)-2aEvolved TamPgb 3>99>99:1
Data represents the synthesis of an azaspiro[2.3]hexane scaffold using different engineered enzyme variants. mdpi.com

This enzymatic approach operates in a fully aqueous environment, highlighting its potential as a green and efficient method for constructing these chiral building blocks. mdpi.com

Transition metal catalysis, particularly with rhodium, is a cornerstone of modern cyclopropanation chemistry. nih.govnih.gov While the diastereoselective synthesis described previously utilized an achiral catalyst (Rh₂(OAc)₄) with stereocontrol originating from the chiral substrate, a common strategy for inducing enantioselectivity is the use of chiral ligands. beilstein-journals.orgnih.gov These ligands coordinate to the metal center, creating a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer. mdpi.comscispace.com

In the field of asymmetric cyclopropanation, chiral dirhodium(II) carboxylates have emerged as exceptionally effective catalysts. mdpi.comnih.gov These "paddlewheel" complexes are typically formed from four chiral carboxylate ligands bridged across two rhodium atoms. The structure and steric properties of the chiral ligands are crucial for high levels of enantioinduction. mdpi.comnih.gov Ligands derived from amino acids, such as N-protected tert-leucine, have been used to create highly selective catalysts for various carbene transfer reactions. mdpi.com The design of these ligands often focuses on tailoring the steric bulk of N-heterocyclic tethers to create a well-defined chiral pocket around the active site of the catalyst. nih.gov

While specific examples detailing the enantioselective synthesis of this compound using chiral rhodium catalysts are not extensively documented in the literature, the principles of asymmetric rhodium-catalyzed cyclopropanation are well-established. nih.govnih.gov The success of chiral dirhodium complexes in catalyzing the cyclopropanation of a wide variety of olefins with diazoacetates suggests that this approach is a viable and promising strategy for the enantioselective synthesis of the title compound and its derivatives. nih.govnih.gov The development of new chiral rhodium catalysts continues to be an active area of research, aiming to provide access to complex chiral molecules with high efficiency and selectivity. snnu.edu.cn

Reactivity Profiles and Transformational Chemistry of Ethyl 5 Azaspiro 2.3 Hexane 1 Carboxylate and Its Analogues

Chemical Transformations of the Ester Functionality

The ethyl carboxylate group on the cyclopropane (B1198618) ring is a key site for chemical modification, allowing for the introduction of diverse functionalities. Standard transformations of this ester group, such as hydrolysis, amidation, and reduction, are anticipated to proceed, providing access to a range of valuable derivatives.

Amidation: The direct conversion of the ethyl ester to an amide can be achieved by reaction with an appropriate amine. This transformation may require elevated temperatures or the use of catalysts to facilitate the reaction. Alternatively, a two-step process involving initial hydrolysis to the carboxylic acid followed by amide coupling using standard reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) would provide a more general route to a wide array of amide derivatives. beilstein-journals.org The existence of 5-azaspiro[2.3]hexane-5-carboxamide further supports the feasibility of forming amide linkages at the nitrogen of the azetidine (B1206935) ring, and by extension, from the carboxylate at position 1.

Reduction: The reduction of the ethyl ester functionality would yield the corresponding primary alcohol, 1-(hydroxymethyl)-5-azaspiro[2.3]hexane. Strong reducing agents such as lithium aluminum hydride (LiAlH4) are typically employed for the reduction of esters to alcohols. masterorganicchemistry.com This transformation would provide access to a different class of derivatives where the alcohol can be further functionalized, for example, through oxidation to the aldehyde or conversion to a leaving group for nucleophilic substitution reactions. A related compound, tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate, highlights the stability of the spirocyclic core to reductive conditions that target an ester group. uni.lu

Functionalization and Derivatization of the Azaspiro Skeleton

The nitrogen atom of the azetidine ring is a prime target for functionalization, allowing for the modulation of the compound's physicochemical properties. The reactivity of the nitrogen is highly dependent on the presence or absence of a protecting group.

N-Alkylation and N-Acylation: In its unprotected form, as the trifluoroacetic acid salt, the nitrogen atom is protonated, indicating its basic nature. sigmaaldrich.com Neutralization would provide the free base, which can readily undergo N-alkylation or N-acylation. The commercial availability of ethyl 5-benzyl-5-azaspiro[2.3]hexane-1-carboxylate is a clear indication that N-alkylation is a viable transformation.

In many synthetic routes towards this scaffold, the nitrogen is protected, commonly with a tert-butyloxycarbonyl (Boc) group. beilstein-journals.org This protecting group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to liberate the secondary amine for further functionalization. total-synthesis.comfishersci.co.uk

Reaction Reagents and Conditions Product Notes
Boc DeprotectionTFA, CH2Cl2, rtEthyl 5-azaspiro[2.3]hexane-1-carboxylate (as TFA salt)A common and efficient method for removing the Boc protecting group.
Boc Deprotection4M HCl in Dioxane, rtThis compound (as HCl salt)Another standard procedure for Boc deprotection.
N-AlkylationAlkyl halide, Base (e.g., K2CO3, Et3N), Solvent (e.g., CH3CN, DMF)N-Alkyl-ethyl 5-azaspiro[2.3]hexane-1-carboxylateReaction with a variety of alkylating agents to introduce diverse substituents.
N-AcylationAcyl chloride or anhydride, Base (e.g., Pyridine, Et3N), Solvent (e.g., CH2Cl2)N-Acyl-ethyl 5-azaspiro[2.3]hexane-1-carboxylateFormation of amides, carbamates, and ureas at the nitrogen position.

Ring-Opening and Rearrangement Reactions of the Strained Spirocyclic Core

The 5-azaspiro[2.3]hexane scaffold contains significant ring strain due to the presence of the cyclopropane and azetidine rings. This strain can be a driving force for ring-opening reactions, particularly under conditions that activate the azetidine ring.

The susceptibility of the azetidine ring to nucleophilic attack is expected to be highly dependent on the substituent on the nitrogen atom. In its unprotected form, the azetidine is a relatively poor electrophile. However, protonation of the nitrogen under acidic conditions or, more effectively, the presence of an electron-withdrawing group such as an acyl or sulfonyl group, would significantly activate the ring towards nucleophilic opening. chegg.com

Analogous to the well-studied ring-opening of epoxides and aziridines, nucleophilic attack on the activated azetidinium ion could occur at either of the methylene (B1212753) carbons adjacent to the nitrogen. chegg.comlibretexts.orgmasterorganicchemistry.com The regioselectivity of this attack would be influenced by steric and electronic factors. Attack at the carbon shared with the cyclopropane ring (the spiro center) would lead to a more complex rearrangement, while attack at the other carbon would result in a functionalized cyclopropyl-containing pyrrolidine (B122466) derivative. To date, specific studies on the ring-opening or rearrangement reactions of the this compound core have not been reported in the literature, representing an open area for future investigation.

Advanced Analytical Characterization in 5 Azaspiro 2.3 Hexane Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

In the synthesis of closely related 5-azaspiro[2.3]hexane derivatives, such as the N-Boc protected precursor to Ethyl 5-azaspiro[2.3]hexane-1-carboxylate, a mixture of diastereoisomers is often obtained. beilstein-journals.org High-Performance Liquid Chromatography (HPLC) is a critical tool for the separation and quantification of these stereoisomers. For instance, in a reported synthesis, HPLC analysis of the diastereomeric mixture of a key intermediate revealed the presence of six isomers, with two major components in a relative ratio of 49% and 33%. beilstein-journals.orgnih.gov This separation is essential for the isolation and individual characterization of each stereoisomer.

While specific NMR and high-resolution mass spectrometry (HRMS) data for this compound are not detailed in the primary text of the available literature, such data are typically provided in the supporting information of peer-reviewed publications. beilstein-journals.org For analogous compounds like 5-azaspiro[2.3]hexane-1-carbonitrile hydrochloride, characteristic NMR signals have been reported, with spirocyclic proton environments appearing in the range of δ 2.5–3.5 ppm and the nitrile carbon signal around 120 ppm in the ¹³C NMR spectrum. It is expected that the ¹H and ¹³C NMR spectra of this compound would show distinct signals corresponding to the ethyl ester group and the protons and carbons of the spirocyclic core.

Table 1: Expected Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR Signals for the ethyl group (triplet and quartet), distinct multiplets for the diastereotopic protons on the cyclopropane (B1198618) and azetidine (B1206935) rings.
¹³C NMR Signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the spiro[2.3]hexane framework.
HRMS (ESI+) A precise m/z value corresponding to the [M+H]⁺ ion, confirming the elemental composition.
HPLC Separation of diastereomers, allowing for the determination of their relative ratios.

Nuclear Overhauser Effect (NOe) studies are also instrumental in determining the relative stereochemistry of the diastereoisomers by providing information about the spatial proximity of protons within the molecule. beilstein-journals.org

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the definitive method for the unambiguous determination of the absolute and relative stereochemistry of chiral molecules. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of its atoms.

In the broader field of azaspiro[2.3]hexane research, X-ray diffraction studies have been successfully employed to characterize the structure of related compounds. For example, the physicochemical and structural characterization of 4-azaspiro[2.3]hexane derivatives has been performed using X-ray diffraction, with the resulting crystallographic data deposited in the Cambridge Crystallographic Data Centre (CCDC). acs.org This demonstrates the utility of this technique for elucidating the stereochemistry of this class of spirocyclic systems.

For this compound, obtaining a single crystal suitable for X-ray diffraction would provide incontrovertible proof of its stereochemical configuration. The synthesis of this compound often results in a mixture of diastereomers, and X-ray crystallography of a single, isolated diastereomer would allow for the assignment of the relative stereochemistry of the chiral centers at the C1 and C4 positions of the spirocyclic system. Furthermore, if a chiral starting material is used in the synthesis, such as D-serine as reported for related compounds, X-ray crystallography can be used to determine the absolute configuration of the final product. beilstein-journals.org

Theoretical calculations of the relative energies of the possible diastereoisomers can complement the experimental findings from X-ray crystallography. In the study of related 5-azaspiro[2.3]hexane derivatives, the calculated stability of the different stereoisomers was found to be in agreement with the experimentally observed product ratios. beilstein-journals.orgnih.gov

Table 2: Illustrative Crystallographic Data for a Spirocyclic Compound

This table provides an example of the type of data obtained from an X-ray crystallographic analysis of a related cyclopentane (B165970) derivative, as specific data for this compound is not available. researchgate.net

ParameterValue
Crystal system Monoclinic
Space group C2/c
a (Å) 27.4961 (13)
b (Å) 7.4008 (2)
c (Å) 18.7063 (10)
β (°) 115.389 (6)
Volume (ų) 3439.0 (3)
Z 8

The combination of high-resolution spectroscopic techniques and X-ray crystallography provides a powerful toolkit for the comprehensive characterization of complex molecules like this compound, ensuring the accurate determination of their structure and stereochemistry.

Computational Chemistry and Theoretical Studies on 5 Azaspiro 2.3 Hexane Systems

Molecular Geometry Optimization and Conformation Analysis

The 5-azaspiro[2.3]hexane framework is characterized by the fusion of a cyclopropane (B1198618) and an azetidine (B1206935) ring at a single carbon atom. This arrangement results in a rigid and strained bicyclic system. Theoretical calculations are essential to determine the most stable three-dimensional structure of derivatives like Ethyl 5-azaspiro[2.3]hexane-1-carboxylate.

Research Findings: Computational studies on related 5-azaspiro[2.3]hexane derivatives have been performed to understand their conformational preferences and the relative stability of different stereoisomers. beilstein-journals.orgnih.gov In one such study, a comprehensive conformational search was conducted using molecular mechanics force fields (OPLS-2005), followed by quantum-mechanical calculations for geometry optimization. beilstein-journals.org The geometries were fully optimized at the Hartree-Fock Self-Consistent Field (SCF) level using the 6-31G* basis set. beilstein-journals.org

These calculations revealed that for substituted 5-azaspiro[2.3]hexanes, the trans isomers, where the substituents on the cyclopropane ring are on the opposite face relative to the azetidine ring, are generally more stable than the corresponding cis isomers. beilstein-journals.orgnih.gov For instance, in a study on diastereomeric precursors to conformationally frozen analogues of L-glutamic acid, the two trans cyclopropane derivatives were found to be more stable than their cis counterparts. beilstein-journals.orgresearchgate.net The relative energy calculations showed that one of the cis isomers was higher in energy by +1.49 kcal/mol, while the other was significantly less stable at +4.48 kcal/mol relative to the most stable trans isomers. beilstein-journals.org This theoretical finding was in strong agreement with experimental observations where the trans products were preferentially formed. beilstein-journals.orgnih.gov

Table 1: Relative Energy of Diastereomeric 5-Azaspiro[2.3]hexane Precursors Data adapted from a theoretical study on related diastereomers. The values represent the energy difference relative to the most stable trans isomers (20a and 20c).

DiastereomerStereochemistryComputational MethodRelative Energy (kcal/mol)
20atransHF/6-31G0.00
20ctransHF/6-31G0.00
20bcisHF/6-31G+1.49
20dcisHF/6-31G+4.48

Electronic Structure Calculations and Reactivity Prediction

Electronic structure calculations, often performed using Density Functional Theory (DFT), provide a detailed picture of the electron distribution within a molecule, which is fundamental to understanding its reactivity. mdpi.com Properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting how the molecule will interact with other chemical species.

Research Findings: For the 5-azaspiro[2.3]hexane system, the nitrogen atom's lone pair of electrons and the pi-system of the ethyl carboxylate group in this compound are expected to be key sites for chemical reactions. The HOMO is likely to be localized around the nitrogen atom, making it a primary site for electrophilic attack. Conversely, the LUMO is expected to be centered on the carbonyl carbon of the ester group, marking it as the most probable site for nucleophilic attack.

Global reactivity descriptors, derived from HOMO and LUMO energies, can quantify the chemical reactivity and stability of the molecule. These include:

Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2). A larger value indicates greater stability.

Electronegativity (χ): The power to attract electrons (χ ≈ (I + A) / 2).

By mapping the Molecular Electrostatic Potential (MESP) onto the electron density surface, regions of positive and negative potential can be visualized. This allows for the identification of electron-rich areas (attractive to electrophiles) and electron-poor areas (attractive to nucleophiles), offering a visual guide to the molecule's reactive behavior.

Table 2: Predicted Electronic Properties and Reactivity Descriptors This table presents a hypothetical set of values for this compound based on typical DFT calculations (e.g., B3LYP/6-311++G(d,p)) to illustrate the expected electronic structure.

PropertyPredicted Value (Illustrative)Implication
EHOMO-6.5 eVEnergy of the highest occupied molecular orbital; related to ionization potential.
ELUMO-0.8 eVEnergy of the lowest unoccupied molecular orbital; related to electron affinity.
Energy Gap (ELUMO - EHOMO)5.7 eVIndicates high kinetic stability and low reactivity.
Chemical Hardness (η)2.85 eVSuggests significant resistance to deformation of the electron cloud.
Electronegativity (χ)3.65 eVOverall ability to attract electrons in a chemical bond.

Exit Vector Plot (EVP) Analysis for Scaffold Design

The 5-azaspiro[2.3]hexane core is a three-dimensional scaffold that can be functionalized at different positions to create libraries of molecules for applications in drug discovery. Exit Vector Plot (EVP) analysis is a powerful computational tool used to visualize and navigate the chemical space covered by such 3D scaffolds. researchgate.netrsc.org It characterizes the relative spatial orientation of two substituents (exit vectors) attached to a rigid core. researchgate.netresearchgate.net

Research Findings: EVP analysis has been applied to various disubstituted scaffolds, including (aza)spiro[2.3]hexanes, to evaluate their potential as bioisosteres for more common ring systems like piperidine or cyclohexane. researchgate.netenamine.net The analysis is based on four geometric parameters that describe the relationship between the two exit vectors:

r: The distance between the starting points of the vectors.

θ: The dihedral angle between the two planes defined by the vectors and the line connecting their origins.

φ1 and φ2: The angles between each vector and the line connecting their origins.

Plotting these parameters against each other (e.g., in r-θ or φ1-φ2 plots) generates a unique fingerprint for the scaffold's geometry. researchgate.net Studies on 1,5-disubstituted (aza)spiro[2.3]hexane scaffolds show that they occupy a distinct and truly three-dimensional region of chemical space. researchgate.net This is a desirable feature in medicinal chemistry, as increased three-dimensionality is often correlated with improved compound properties. The EVP data provides a rationale for using the 5-azaspiro[2.3]hexane scaffold to design novel peptidomimetics and saturated ring bioisosteres. researchgate.net

Table 3: Geometric Parameters for EVP Analysis of a Disubstituted Scaffold This table illustrates the type of data generated from X-ray diffraction or computational geometry optimization used for EVP analysis of a scaffold like 1,5-disubstituted 5-azaspiro[2.3]hexane.

ParameterDescriptionTypical Value Range (Illustrative)
rDistance between substituent attachment points3.0 - 4.5 Å
θDihedral angle describing vector torsion40° - 80°
φ1Angle of the first exit vector100° - 130°
φ2Angle of the second exit vector100° - 130°

Strain Energy Calculations within Bicyclic Systems

The 5-azaspiro[2.3]hexane system is inherently strained due to the presence of the small cyclopropane and four-membered azetidine rings. This ring strain significantly influences the molecule's geometry, stability, and chemical reactivity. researchgate.netresearchgate.net Computational methods are widely used to quantify this strain energy.

Research Findings: The strain energy of a molecule is typically calculated as the difference in the heat of formation between the actual cyclic molecule and a hypothetical, strain-free reference compound composed of similar chemical groups. researchgate.net A common and reliable method for this is the use of isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations.

For this compound, a suitable homodesmotic reaction would involve computationally "breaking" the spirocycle into simpler, acyclic molecules that contain the same types of carbon and nitrogen environments (e.g., propane, ethylamine, methylcyclopropane). The energy difference between the reactants (the spirocycle and simple molecules) and the products (the strain-free fragments) provides a quantitative measure of the ring strain. The high ring strain in spiro[2.3]hexane derivatives makes them interesting substrates in organic synthesis, as the release of this strain can be a powerful driving force for certain chemical transformations. researchgate.net

Advanced Applications of Ethyl 5 Azaspiro 2.3 Hexane 1 Carboxylate in Organic Synthesis and Scaffold Design

Role as a Conformationally Restricted Building Block

The synthesis of this spirocyclic core often involves a key diastereoselective rhodium-catalyzed cyclopropanation reaction. nih.govbeilstein-journals.org For instance, the synthesis can start from a protected D-serine derivative, which is elaborated over several steps to an olefin precursor. beilstein-journals.org The subsequent rhodium-catalyzed reaction with ethyl diazoacetate introduces the cyclopropane (B1198618) ring, yielding the ethyl 5-azaspiro[2.3]hexane-1-carboxylate scaffold. nih.govbeilstein-journals.org The stereochemistry of the final product is crucial and can be controlled to a certain extent during the synthesis. beilstein-journals.org

Table 1: Key Synthetic Step for this compound

PrecursorReagents and ConditionsProductKey TransformationReference
Olefin derived from D-serineEthyl diazoacetate, Rh₂(OAc)₄, CH₂Cl₂, 40 °CThis compoundRhodium-catalyzed cyclopropanation nih.govbeilstein-journals.org

Construction of Complex Polycyclic and Heterocyclic Frameworks

While the primary focus of research on this compound has been its application as a constrained amino acid analogue, its rigid structure also makes it an attractive starting point for the synthesis of more complex polycyclic and heterocyclic frameworks. The functional groups present in the molecule—the secondary amine, the ester, and the spirocyclic core itself—offer multiple points for further chemical modification.

Although specific examples detailing the elaboration of this compound into larger, distinct polycyclic systems are not extensively reported in the currently available literature, the potential for such transformations is significant. The nitrogen of the azetidine (B1206935) ring can be functionalized, and the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then participate in various coupling reactions. The spirocyclic core can also influence the reactivity and stereochemical outcome of reactions at these functional groups, guiding the formation of new ring systems. The development of synthetic methodologies to exploit this potential remains an active area of research.

Mimicry of Natural Product Core Structures

A significant application of this compound is in the mimicry of the core structures of natural products, particularly amino acids. It has been specifically designed and synthesized as a conformationally "frozen" analogue of L-glutamic acid. nih.govbeilstein-journals.org L-glutamic acid is a primary excitatory neurotransmitter in the central nervous system and plays a vital role in numerous neurological processes and disorders. nih.govbeilstein-journals.orgnih.gov

By restricting the rotation around the C3-C4 bond, which is flexible in native L-glutamic acid, the 5-azaspiro[2.3]hexane scaffold provides a more defined spatial arrangement of the carboxyl and amino groups. nih.govbeilstein-journals.org This mimicry allows for the exploration of specific conformations of L-glutamic acid that are responsible for its binding to various glutamate (B1630785) receptors (GluRs). nih.govbeilstein-journals.orgnih.gov The development of potent and selective ligands for these receptors is a key strategy in the treatment of a wide range of central nervous system disorders, including schizophrenia, Parkinson's disease, and Alzheimer's disease. nih.govnih.gov

Table 2: Comparison of L-Glutamic Acid and its Spirocyclic Analogue

FeatureL-Glutamic AcidThis compound based analogueAdvantage of the AnalogueReference
Conformational Flexibility High, due to free rotation around single bonds.Low, due to the rigid spirocyclic core.Presents a "frozen" conformation to study receptor binding. nih.govbeilstein-journals.org
Target Receptors Ionotropic and metabotropic glutamate receptors.Designed to target glutamate receptors.Potential for enhanced selectivity for specific receptor subtypes. nih.govnih.gov

Development of Rigidified Bioisosteres

The concept of bioisosterism, where one part of a molecule is replaced by another with similar physical or chemical properties to enhance its biological activity, is a cornerstone of medicinal chemistry. tcichemicals.com this compound serves as an excellent example of a rigidified bioisostere. Its constrained three-dimensional structure can replace more flexible fragments in a drug molecule, leading to improved properties such as increased binding affinity, enhanced selectivity, and better metabolic stability. nih.govnih.govtcichemicals.com

The rigid nature of the 5-azaspiro[2.3]hexane core reduces the entropic penalty upon binding to a target receptor, as the molecule does not need to adopt a specific conformation from a multitude of possibilities. nih.gov This "pre-organization" can lead to a significant increase in binding potency. By serving as a rigid scaffold, it allows for the precise positioning of pharmacophoric elements, which can be crucial for discriminating between different receptor subtypes. The development of such rigidified bioisosteres is a promising strategy for designing next-generation therapeutics with improved efficacy and safety profiles. tcichemicals.com

Application in Peptide and Peptidomimetic Design

The structural similarity of the 5-azaspiro[2.3]hexane-1-carboxylic acid core to amino acids makes it a highly valuable building block in peptide and peptidomimetic design. nih.gov Peptides often suffer from poor metabolic stability and low bioavailability due to their flexible nature and susceptibility to enzymatic degradation. Incorporating constrained non-natural amino acids like the derivatives of 5-azaspiro[2.3]hexane can address these limitations. rsc.org

Q & A

Q. What are the common synthetic approaches for Ethyl 5-azaspiro[2.3]hexane-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step strategies, including cyclopropanation of terminal alkenes via rhodium-catalyzed reactions. For example, terminal olefin derivatives (e.g., compound 18 ) undergo cyclopropanation using ethyl diazoacetate and Rh₂(OAc)₄ in dichloromethane. Optimization involves adjusting catalyst loading (5–10 mol%), solvent polarity, and stoichiometry of diazo reagents to improve yields (up to 60%) . Solvent selection (e.g., DCM vs. THF) and reaction concentration are critical to minimize side products like 19 .

Q. How is the spirocyclic structure of this compound characterized experimentally?

Structural confirmation relies on NMR (¹H/¹³C), X-ray crystallography, and HPLC for stereochemical analysis. For instance, NOE studies and chiral HPLC resolved diastereomers (e.g., 20a and 20c ) with trans-selectivity, while computational modeling (HF/6-31G*) validated relative stabilities of diastereoisomers . The ethyl ester group enhances solubility in polar solvents (e.g., ethanol, DMSO), aiding purification via flash chromatography .

Q. What solvent systems are recommended for handling this compound, and how does its solubility impact reaction design?

The ethyl ester group confers solubility in polar aprotic solvents (DCM, THF) and moderate solubility in ethanol. Insolubility in hexane aids purification. For reactions requiring nucleophilic substitution, DMF or acetonitrile is preferred to stabilize intermediates. Solvent choice directly affects cyclopropanation efficiency—low-polarity solvents (DCM) reduce byproduct formation .

Advanced Research Questions

Q. How is diastereoselectivity achieved in the rhodium-catalyzed cyclopropanation of Ethyl 5-azaspiro[2.3]hexane derivatives?

Q. What mechanistic insights explain the failure of Corey-Chaykovsky and Simmons-Smith cyclopropanation for this compound?

Steric hindrance from the spirocyclic framework limits access to the α,β-unsaturated ester in Corey-Chaykovsky (dimethylsulfoxonium methylide) and Simmons-Smith (Zn/Cu) reactions, resulting in <5% yields. Alternative strategies, such as Tebbe olefination or Petasis reactions, are required to generate terminal alkenes for successful cyclopropanation .

Q. How can this compound serve as a "frozen" conformational analog in glutamate receptor studies?

The spirocyclic structure restricts C3-C4 bond rotation, mimicking bioactive conformations of L-glutamate. Derivatives like 27a and 27c act as rigid ligands for ionotropic NMDA receptors, enabling precise SAR studies. Synthesis involves Boc deprotection (TFA), Jones oxidation, and chiral resolution to retain stereochemical integrity .

Q. How should researchers address contradictions in reported synthetic yields for this compound?

Discrepancies often stem from substrate purity, trace moisture in diazo reagents, or catalyst deactivation. Reproducibility requires strict anhydrous conditions, freshly distilled Rh₂(OAc)₄, and HPLC-monitored reaction progress. For example, increasing ethyl diazoacetate equivalents from 1.2 to 2.0 improves yields from 23% to 51% .

Q. What safety protocols are critical when handling this compound?

The compound is a skin/eye irritant (GHS Category 2). Use PPE (nitrile gloves, goggles) and work in a fume hood. Spills should be neutralized with inert adsorbents (vermiculite) and disposed as hazardous waste. Avoid inhalation of diazo reagents during synthesis .

Q. Which computational tools are most effective for modeling the stereochemistry of this compound?

MacroModel (OPLS-2005) with mixed torsional/low-mode sampling identifies low-energy conformers. Gaussian09 (HF/6-31G*) optimizes geometries and calculates relative diastereomer stabilities. These methods align with experimental HPLC and NOE data .

Q. What analytical methods resolve enantiomers of this compound derivatives?

Chiral HPLC (e.g., Chiralpak IA column) with hexane:IPA mobile phases separates enantiomers (e.g., 20a and 20c ). Semi-preparative scales achieve >98% ee. CD spectroscopy and X-ray crystallography further validate absolute configurations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.